2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
Description
Properties
Molecular Formula |
C12H13FN4OS |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-fluoro-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H13FN4OS/c1-17-10(15-16-12(17)19)6-7-14-11(18)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3,(H,14,18)(H,16,19) |
InChI Key |
QWERTKYZCXXGNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CCNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Attachment of the Benzamide Group: The triazole intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group (-SH) in the triazole ring can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide has potential as an enzyme inhibitor due to the presence of the triazole ring, which can interact with active sites of enzymes.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an antimicrobial or anticancer agent. The triazole ring is known for its bioactivity, and the fluoro group can enhance the compound’s metabolic stability and binding affinity.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals, leveraging its bioactive properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benz
Biological Activity
2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is a synthetic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including a fluorine atom and a triazole ring, contribute to its potential therapeutic applications.
The molecular formula of 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide is , with a molecular weight of 266.30 g/mol. The IUPAC name is 2-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H11FN4OS |
| Molecular Weight | 266.30 g/mol |
| IUPAC Name | 2-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
| InChI | InChI=1S/C11H11FN4OS/c1... |
| Canonical SMILES | CN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2F |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring and the benzamide moiety allow for binding to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various derivatives have shown effectiveness against a range of bacterial strains. The mechanism typically involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
-
Cell Line Studies : In vitro testing against various cancer cell lines (e.g., HEPG2 for liver cancer, MCF7 for breast cancer) demonstrated promising results with IC50 values indicating effective cytotoxicity.
These values suggest that the compound could be more effective than standard chemotherapeutics in certain contexts.
Cell Line IC50 (µM) HEPG2 5.12 MCF7 3.45 SW1116 6.78 BGC823 4.89 - Mechanism Insights : The compound's action may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation and survival.
Study on Anticancer Properties
A recent study published in MDPI evaluated various triazole derivatives for their anticancer activity and found that compounds with similar structures to 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide showed significant inhibition rates against multiple cancer types. The study highlighted the importance of structural modifications in enhancing biological activity (Zhang et al., 2023) .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial properties of triazole derivatives demonstrated that compounds incorporating thiol groups exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics (Arafa et al., 2023) . This suggests that the presence of the mercapto group in our compound may contribute significantly to its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Aromatic Substituents
The target compound’s 2-fluoro substituent distinguishes it from analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) . Rip-B and Rip-D feature methoxy and hydroxy groups, respectively, at the benzene ring, which alter electronic and solubility profiles. For instance:
- Rip-B (3,4-dimethoxy): Melting point = 90°C, yield = 80% .
- Rip-D (2-hydroxy, 3,4-dimethoxy): Melting point = 96°C, yield = 34% . Fluorine’s electronegativity could also enhance binding affinity in hydrophobic pockets of biological targets.
Heterocyclic Modifications
The 5-mercapto-4-methyl-1,2,4-triazole group in the target compound contrasts with heterocycles in patent-derived analogs (–4), such as:
- Oxadiazole derivatives: e.g., 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide .
- Thienyl derivatives: e.g., N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide . The triazole’s sulfur atom may confer stronger nucleophilic or metal-chelating properties compared to oxadiazole or thienyl systems, which are often used for their metabolic stability and π-π stacking capabilities.
Comparative Data Table
Q & A
Q. What is the standard synthetic route for 2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide?
The compound is synthesized via nucleophilic substitution between o-fluorobenzoyl chloride and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The reaction is conducted in anhydrous acetonitrile under reflux (80°C, 4 hours), followed by filtration and washing with acetonitrile to isolate the product . This method is analogous to protocols for structurally related triazole derivatives, where solvent choice and stoichiometric ratios are critical for yield optimization.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Key techniques include:
- Melting point determination (using a binocular microscope apparatus) to assess purity .
- NMR spectroscopy to verify the presence of fluorine, methyl, and thiol groups.
- X-ray crystallography to resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯F/O) that stabilize crystal packing .
Q. How can researchers design initial biological activity assays for this compound?
Use a randomized block design with split-split plots for systematic evaluation. For example:
- Primary assays : Test antimicrobial activity against anaerobic organisms by targeting PFOR enzyme inhibition, as seen in nitazoxanide analogs .
- Dose-response studies : Vary concentrations (e.g., 1–100 µM) and measure IC50 values using spectrophotometric or fluorometric endpoints .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability?
Yield optimization requires:
- Solvent selection : Acetonitrile (polar aprotic) enhances nucleophilicity of the thiol group compared to pyridine, which may alter reaction kinetics .
- Temperature control : Prolonged reflux (>6 hours) can lead to by-product formation (e.g., disulfide linkages from thiol oxidation).
- Purification : Chromatography (e.g., silica gel with CH2Cl2/MeOH) improves purity >95%, critical for reproducibility .
Q. What advanced computational methods predict the compound’s environmental fate and bioactivity?
- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with logP values to predict bioavailability .
- Molecular docking : Simulate binding to PFOR enzyme active sites using software like AutoDock Vina, leveraging crystal structure data from analogs .
- Environmental persistence : Use EPI Suite to estimate biodegradation half-lives and prioritize ecotoxicity testing .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets for common variables (e.g., assay pH, cell line viability thresholds). For example, discrepancies in IC50 values may arise from differences in microbial strain susceptibility .
- Dose normalization : Adjust for molarity vs. weight/volume discrepancies.
- Orthogonal assays : Validate enzyme inhibition (e.g., PFOR activity) with ATP depletion assays to confirm mechanistic consistency .
Q. What experimental strategies assess the compound’s stability under varying environmental conditions?
- Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (pH 1–13), and oxidative stress (H2O2). Monitor degradation via HPLC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition points >200°C) to guide storage conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
